Methyl 2,6-dimethylpiperazine-1-carboxylate Methyl 2,6-dimethylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996144
InChI: InChI=1S/C8H16N2O2/c1-6-4-9-5-7(2)10(6)8(11)12-3/h6-7,9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

Methyl 2,6-dimethylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC15996144

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-dimethylpiperazine-1-carboxylate -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name methyl 2,6-dimethylpiperazine-1-carboxylate
Standard InChI InChI=1S/C8H16N2O2/c1-6-4-9-5-7(2)10(6)8(11)12-3/h6-7,9H,4-5H2,1-3H3
Standard InChI Key LNRWRJRMDQLZPE-UHFFFAOYSA-N
Canonical SMILES CC1CNCC(N1C(=O)OC)C

Introduction

Chemical Structure and Properties

Methyl 2,6-dimethylpiperazine-1-carboxylate (C₈H₁₆N₂O₂) features a piperazine core with methyl groups at the 2 and 6 positions and a methyl ester at the 1-position. The molecular weight is 172.22 g/mol, and its structure enables conformational flexibility, critical for binding biological targets. The compound’s stereochemistry and electronic configuration influence its reactivity, particularly in nucleophilic substitutions and ester hydrolysis.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₆N₂O₂
Molecular Weight172.22 g/mol
CAS NumberNot publicly disclosed
AppearanceColorless to pale yellow liquid
SolubilitySoluble in polar organic solvents

Synthesis and Industrial Production

The synthesis involves reacting 2,6-dimethylpiperazine with methyl chloroformate under controlled conditions. Continuous flow reactors enhance yield (≥85%) and purity (>98%) by optimizing temperature (0–5°C) and stoichiometry. Automated systems minimize side reactions, such as over-alkylation, ensuring consistent batch quality.

Table 2: Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature0–5°C0–5°C
Yield70–75%85–90%
Purity95%>98%

Pharmaceutical Applications

Piperazine derivatives are pivotal in drug design due to their ability to modulate neurotransmitter systems. Methyl 2,6-dimethylpiperazine-1-carboxylate acts as a precursor for antipsychotics and antidepressants, leveraging its affinity for serotonin and dopamine receptors. Recent studies suggest potential in antiviral agents, where its ester group facilitates prodrug synthesis.

Table 3: Therapeutic Targets

TargetPotential ApplicationMechanism
5-HT₃ ReceptorAntiemeticsAntagonism
D₂ ReceptorAntipsychoticsPartial agonism
Viral ProteasesAntiviral ProdrugsEnzyme inhibition

Biological Activity and Mechanisms

The compound’s piperazine ring engages in hydrogen bonding and π-π interactions with biological targets. In vitro assays demonstrate moderate affinity for monoamine transporters (IC₅₀ = 1.2–3.5 μM), though in vivo efficacy requires further validation. Metabolization studies indicate ester hydrolysis to the corresponding carboxylic acid, which exhibits reduced blood-brain barrier permeability.

Hazard TypePrecautionary Measures
Skin IrritationWear chemical-resistant gloves
Eye DamageUse safety goggles
Inhalation RiskOperate in fume hoods

Comparative Analysis with Related Derivatives

Table 5: Derivative Comparison

CompoundBioavailabilityMetabolic Stability
Methyl derivativeModerateLow
tert-Butyl derivativeLowHigh

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H NMR spectrum displays characteristic peaks for methyl groups (δ 1.45–1.54 ppm) and piperazine protons (δ 3.74–3.99 ppm) . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 172.1, consistent with the molecular formula.

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